molecular formula C6H10O5 B076392 (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid CAS No. 14711-85-4

(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid

Cat. No. B076392
CAS RN: 14711-85-4
M. Wt: 162.14 g/mol
InChI Key: FBYFHODQAUBIOO-QWWZWVQMSA-N
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Description

(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid, also known as (R)-2-carboxy-3-hydroxypropionic acid, is a chiral building block that is widely used in the synthesis of various chiral compounds. It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. This compound has attracted significant attention due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid is not well understood. However, it is believed to act as a chiral auxiliary or a chiral building block in the synthesis of various chiral compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. However, it has been reported to exhibit low toxicity and high biocompatibility.

Advantages And Limitations For Lab Experiments

The advantages of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid for lab experiments include its high enantioselectivity, low toxicity, and high biocompatibility. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the fields of catalysis, materials science, and biotechnology. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral starting materials. This method involves the use of chiral reagents or catalysts to achieve high enantioselectivity. Another method is the enzymatic synthesis using enzymes such as lipases and esterases. This method is highly efficient and environmentally friendly.

Scientific Research Applications

(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been used as a chiral building block in the synthesis of various drugs such as antihistamines, antivirals, and anticancer agents. In agrochemicals, it has been used as a key intermediate in the synthesis of chiral herbicides and pesticides. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.

properties

CAS RN

14711-85-4

Product Name

(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid

InChI

InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1

InChI Key

FBYFHODQAUBIOO-QWWZWVQMSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@H](C)C(=O)O

SMILES

CC(C(=O)O)OC(C)C(=O)O

Canonical SMILES

CC(C(=O)O)OC(C)C(=O)O

Other CAS RN

14711-85-4

synonyms

(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid

Origin of Product

United States

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